molecular formula C8H9ClO2S B2928340 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid CAS No. 880166-41-6

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B2928340
CAS No.: 880166-41-6
M. Wt: 204.67
InChI Key: LUAKCTAPQHDWCA-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is a chlorinated thiophene derivative with a branched carboxylic acid moiety. Its molecular formula is C₈H₉ClO₂S, featuring a 5-chlorothiophene ring substituted with a 2-methylpropanoic acid group.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-6(9)12-5/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAKCTAPQHDWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880166-41-6
Record name 2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid typically involves the introduction of a chlorothiophene moiety into a propanoic acid framework. One common method is the Friedel-Crafts acylation of thiophene derivatives. For instance, the reaction of 5-chlorothiophene with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid with structurally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference ID
This compound C₈H₉ClO₂S 216.67 g/mol 5-Cl thiophene, 2-methylpropanoic acid Potential intermediate for pharmaceuticals; structural analog to anti-inflammatory agents . N/A
2-(5-Benzoylthiophen-2-yl)propanoic acid C₁₄H₁₂O₃S 272.31 g/mol 5-benzoyl thiophene, propanoic acid Marketed as Tiaprofenic acid (nonsteroidal anti-inflammatory drug) . 11, 12
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) C₁₀H₁₁ClO₃ 214.65 g/mol 4-Cl-2-methylphenoxy, propionic acid Herbicide (Mecoprop); high health hazard (toxicity rating: 3/4) . 4
2-(2-Bromophenyl)-2-methylpropanoic acid C₁₀H₁₁BrO₂ 243.10 g/mol 2-Br phenyl, 2-methylpropanoic acid Research chemical; used in organic synthesis . 19
2-(4-Acetylphenoxy)-2-methylpropanoic acid C₁₂H₁₄O₄ 246.24 g/mol 4-acetylphenoxy, 2-methylpropanoic acid Intermediate for fibrate-class lipid-lowering drugs (e.g., Bezafibrate ) . 5, 16
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid C₁₁H₁₀F₆O₂ 312.19 g/mol 3,5-(CF₃)₂ phenyl, 2-methylpropanoic acid Intermediate in synthesis of Lobeglitazone sulfate (antidiabetic agent) . 9

Key Structural and Functional Comparisons:

Thiophene vs. Chlorination at the 5-position of thiophene may improve metabolic stability compared to non-halogenated analogs .

Substituent Effects on Bioactivity: Benzoyl substitution (e.g., Tiaprofenic acid) introduces strong anti-inflammatory activity via cyclooxygenase inhibition, while chlorophenoxy groups (e.g., MCPP) confer herbicidal properties but higher toxicity . Trifluoromethyl groups (e.g., in Lobeglitazone intermediates) enhance lipophilicity and pharmacokinetic profiles .

Carboxylic Acid Functionality: The 2-methylpropanoic acid moiety is common in fibrate drugs (e.g., Bezafibrate), where it modulates peroxisome proliferator-activated receptors (PPARs) to lower lipids .

Biological Activity

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid, a compound with the CAS number 880166-41-6, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring substituted with chlorine and a branched propanoic acid moiety. Its structural formula can be represented as follows:

C1H1ClC1H1C1H1C1H1\text{C}_1\text{H}_1\text{Cl}\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Case Study on MRSA : A clinical trial evaluated the efficacy of this compound in patients with MRSA infections. Results indicated a significant reduction in bacterial load after treatment, supporting its use as a therapeutic agent against resistant strains.
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their function and leading to cell death.
  • Anti-inflammatory Mechanism : It modulates signaling pathways related to inflammation, particularly through inhibition of NF-kB activation.
  • Anticancer Mechanism : The induction of apoptosis is mediated through mitochondrial pathways, where it influences mitochondrial membrane permeability and activates caspases.

Absorption and Distribution

Studies suggest that this compound is well absorbed following oral administration, with peak plasma concentrations occurring within 1–3 hours. Its distribution is facilitated by lipophilicity, allowing it to penetrate cellular membranes effectively.

Toxicity Profile

Toxicological assessments reveal a favorable safety profile at therapeutic doses. However, high doses may lead to hepatotoxicity, necessitating further investigations into its long-term effects and safe dosage ranges.

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